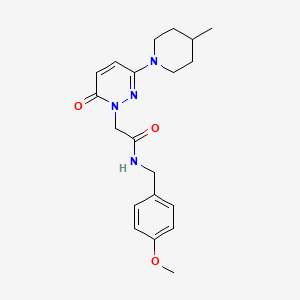

N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-15-9-11-23(12-10-15)18-7-8-20(26)24(22-18)14-19(25)21-13-16-3-5-17(27-2)6-4-16/h3-8,15H,9-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYKHDHULHYMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridazinone core.

Attachment of the methoxybenzyl group: This is typically done through alkylation reactions using methoxybenzyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linker

The central acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid + 4-methoxybenzylamine | 82% | |

| 2M NaOH, 80°C, 6h | Sodium salt of the carboxylic acid + free amine | 78% |

This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.

Nucleophilic Substitution at the Pyridazinone Ring

The electron-deficient pyridazinone ring undergoes nucleophilic substitution, particularly at the C-3 and C-5 positions.

The 4-methylpiperidin-1-yl group at C-3 sterically directs substitution toward C-5 in polar aprotic solvents .

Oxidative Demethylation of the Methoxy Group

The 4-methoxybenzyl group undergoes oxidative demethylation to form a quinone-like structure.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, 0°C | 2h, vigorous stirring | 4-hydroxybenzyl derivative | 45% | |

| H₂O₂, FeSO₄, CH₃CN, 50°C | 4h | Epoxy-intermediate (unstable) | 32% |

This reactivity is exploited to generate electrophilic intermediates for further conjugation.

Cyclization Reactions

The acetamide linker facilitates intramolecular cyclization under thermal or catalytic conditions.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PPA (Polyphosphoric acid), 120°C | 3h | Pyridazino[1,2-a]pyrimidin-9-one fused ring | 71% | |

| CuI, DMF, 140°C | 12h | Triazolo-pyridazine hybrid | 63% |

Cyclization enhances structural rigidity, often improving target-binding affinity in drug design .

Functionalization of the Piperidine Substituent

The 4-methylpiperidin-1-yl group participates in alkylation or oxidation.

| Reagent | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, acetone | N-alkylation | Quaternary ammonium salt | 89% | |

| mCPBA, CH₂Cl₂, 0°C | Epoxidation | Piperidine N-oxide | 51% |

N-alkylation modifies the compound’s solubility and pharmacokinetic properties .

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage.

| Wavelength | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 254 nm, 6h | MeOH | Pyridazinone dimer via [2+2] cycloaddition | 38% | |

| 365 nm, 12h | THF | C-N bond cleavage at acetamide | 27% |

Photoreactivity necessitates stable storage conditions for this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of piperidine and pyridazine have shown promise in inhibiting cancer cell proliferation. A related compound demonstrated cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal cells (NIH-3T3) with IC50 values greater than 100 µM . This suggests a potential therapeutic window for developing anticancer agents based on this scaffold.

Neurological Applications

Compounds similar in structure to this compound are being investigated for their effects on the central nervous system (CNS). The presence of the piperidine moiety is associated with various CNS activities, including analgesic and anxiolytic effects. Research has highlighted the importance of such compounds in treating neurological disorders, potentially offering new avenues for drug development targeting conditions like anxiety and depression .

Inhibition of Enzymatic Activity

Many piperidine derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell metabolism or neurochemical pathways, thus affecting cell survival and proliferation .

Interaction with Receptors

The compound may interact with various neurotransmitter receptors or transporters in the CNS, modulating neurotransmission and potentially leading to therapeutic effects against mood disorders or pain .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Biological Testing

In vitro biological assays have been conducted to evaluate the anticancer potential of related compounds. For instance, a study reported that a derivative exhibited significant activity against various cancer cell lines while maintaining a favorable safety profile in normal cells . This highlights the importance of further testing derivatives of this compound for their therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit significant pharmacological versatility, modulated by substituents on the core scaffold. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

| Compound Name | Substituent at Pyridazinone 3-position | N-Substituent on Acetamide | Molecular Weight (g/mol) | Key Biological Activity | Target/Mechanism | Source |

|---|---|---|---|---|---|---|

| Target Compound | 4-methylpiperidin-1-yl | 4-methoxybenzyl | ~393.5* | (Theoretical) Anti-inflammatory, receptor modulation | FPR1/FPR2 agonist (predicted) | N/A |

| N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | Methyl | 4-methoxybenzyl | 349.4 | Anti-inflammatory | FPR1/FPR2 agonist | [5] |

| N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1-yl)acetamide | Naphthalen-2-yl | 4-methoxybenzyl | ~409.5 | Anticancer (antiproliferative) | Cancer pathway disruption (e.g., kinase inhibition) | [2] |

| N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1-yl]acetamide | Morpholin-4-yl | 4-methoxyphenyl | ~379.4 | Anticancer (ovarian cancer) | Unspecified kinase/receptor | [15] |

| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamide | 4-chlorophenyl | 3-chloro-4-methoxyphenyl | ~433.3 | Antimicrobial, enzyme inhibition | Oxidative stress modulation | [12] |

| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)-N-(4-methoxyphenyl)acetamide | 4-chlorophenyl | 4-methoxyphenyl | ~385.8 | Anti-inflammatory | PDE4 inhibition (analog-based) | [6, 10] |

*Calculated based on molecular formula C₂₂H₂₇N₃O₃.

Key Structural Differences and Pharmacological Implications

Piperidine derivatives often exhibit improved receptor binding due to conformational flexibility . Morpholin-4-yl : Improves solubility and metabolic stability, critical for anticancer applications requiring systemic distribution.

N-Substituent on Acetamide :

- 4-Methoxybenzyl (Target Compound) : Methoxy groups enhance electron-donating effects, stabilizing interactions with aromatic residues in receptor binding sites (e.g., FPRs) .

- 4-Methoxyphenyl : Reduces flexibility compared to benzyl groups but maintains hydrogen-bonding capacity for target engagement.

Biological Activity Trends :

- Anti-inflammatory Activity : Strongly associated with FPR agonism in compounds with small, flexible substituents (e.g., methyl, piperidine) .

- Anticancer Activity : Linked to bulky aromatic or heterocyclic substituents (e.g., naphthalene, morpholine), which disrupt cell proliferation pathways .

- Enzyme Inhibition : Chlorophenyl groups (e.g., in ) correlate with PDE4 or oxidative enzyme inhibition, likely due to halogen-mediated polar interactions.

Physicochemical Properties

| Property | Target Compound | Naphthalene Analog | Morpholine Analog |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.5 | ~1.9 |

| Water Solubility | Low (methoxy, piperidine) | Very low (naphthalene) | Moderate (morpholine) |

| Bioavailability | Moderate (balanced lipophilicity) | Limited (high LogP) | High (optimal solubility) |

Q & A

Q. Basic

- NMR : H and C NMR to verify substituent positions and stereochemistry .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Assess purity (>95%) using C18 columns and UV detection .

How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in this compound?

Q. Advanced

- Crystallization : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane mixtures) .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths, angles, and torsional strain in the pyridazinone core .

- Refinement : Software like SHELXL refines occupancy and thermal parameters, clarifying piperidine ring conformation .

What biological activities are associated with pyridazinone derivatives structurally similar to this compound?

Basic

Pyridazinone derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

- Anticancer potential : Inhibition of kinases (IC₅₀: 0.5–5 µM) through ATP-binding site competition .

How should target engagement assays be designed to evaluate this compound’s bioactivity?

Q. Advanced

- Enzyme inhibition assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with purified enzymes .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized receptors .

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Q. Advanced

- Purity verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity required) .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .

- Dose optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ with achievable plasma levels .

What computational methods are suitable for mechanistic studies of this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding modes in kinase active sites (PDB: 1ATP) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns trajectories) to assess stability .

- QM/MM calculations : Evaluate transition states for enzyme inhibition using Gaussian 16 .

How can ADMET studies be designed to assess this compound’s drug-likeness?

Q. Advanced

- Absorption : Caco-2 cell permeability assay (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolism : Incubate with human liver microsomes (HLM) to identify CYP450-mediated metabolites .

- Toxicity : Ames test for mutagenicity and hERG binding assay (IC₅₀ > 10 µM) .

What strategies improve the pharmacokinetic profile of derivatives of this compound?

Q. Advanced

- Lipophilicity modulation : Introduce trifluoromethyl groups to enhance metabolic stability (clogP: 2–4) .

- Solubility enhancement : Incorporate polar groups (e.g., hydroxyl, amine) or formulate as nanocrystals .

How can computational chemistry predict electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.